molecular formula C22H16ClN3O4S B11635985 2-chloro-5-(5-{(E)-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}furan-2-yl)benzoic acid

2-chloro-5-(5-{(E)-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}furan-2-yl)benzoic acid

Cat. No.: B11635985
M. Wt: 453.9 g/mol
InChI Key: KRAZARVWMZRCBW-KIBLKLHPSA-N
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Description

2-CHLORO-5-[5-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-[5-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzothieno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This can be achieved through a series of reactions including halogenation, followed by coupling with a furan derivative.

    Chlorination and benzoic acid formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-[5-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions can vary widely, but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-CHLORO-5-[5-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-[5-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE-2-OXIDE: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    Indole Derivatives: These compounds have a similar heterocyclic structure and are used in various biological and chemical applications.

Uniqueness

What sets 2-CHLORO-5-[5-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the development of new compounds with specific desired properties.

Properties

Molecular Formula

C22H16ClN3O4S

Molecular Weight

453.9 g/mol

IUPAC Name

2-chloro-5-[5-[(E)-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)iminomethyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H16ClN3O4S/c23-16-7-5-12(9-15(16)22(28)29)17-8-6-13(30-17)10-25-26-11-24-20-19(21(26)27)14-3-1-2-4-18(14)31-20/h5-11H,1-4H2,(H,28,29)/b25-10+

InChI Key

KRAZARVWMZRCBW-KIBLKLHPSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O

Origin of Product

United States

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